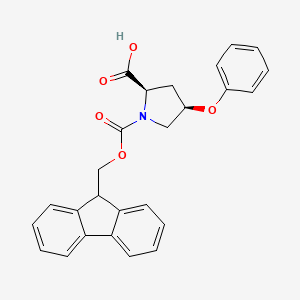

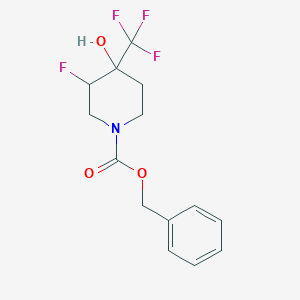

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ácido (2R,4R)-1-(9H-fluoren-9-ilmetoxocarbonil)-4-fenoxipirrolidina-2-carboxílico: es un complejo compuesto orgánico con una estructura única que incluye un grupo protector fluorenilmetoxocarbonil (Fmoc), un grupo fenoxi y un anillo de pirrolidina. Este compuesto se utiliza a menudo en la síntesis de péptidos debido a su capacidad para proteger los aminoácidos durante el proceso de síntesis.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido (2R,4R)-1-(9H-fluoren-9-ilmetoxocarbonil)-4-fenoxipirrolidina-2-carboxílico suele implicar los siguientes pasos:

Protección Fmoc:

Formación del anillo de pirrolidina: El anillo de pirrolidina se forma mediante una reacción de ciclización, que a menudo implica el uso de un catalizador adecuado y condiciones de reacción específicas para asegurar la correcta estereoquímica.

Adición del grupo fenoxi: El grupo fenoxi se introduce mediante una reacción de sustitución nucleófila, en la que un derivado fenólico reacciona con el compuesto intermedio.

Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costes y el impacto ambiental. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación.

Análisis de las reacciones químicas

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo fenoxi, dando lugar a la formación de derivados de quinona.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo, convirtiéndolo en un alcohol.

Sustitución: El grupo fenoxi puede ser sustituido por otros nucleófilos en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en reacciones de sustitución, a menudo en presencia de una base.

Productos principales:

Oxidación: Derivados de quinona.

Reducción: Derivados alcohólicos.

Sustitución: Diversos derivados sustituidos en función del nucleófilo utilizado.

Aplicaciones de la investigación científica

Química:

Síntesis de péptidos: El compuesto se utiliza ampliamente como grupo protector para los aminoácidos en la síntesis de péptidos, lo que permite reacciones de desprotección y acoplamiento selectivas.

Biología:

Ingeniería de proteínas: Se utiliza en la síntesis de péptidos y proteínas modificados para estudiar la estructura y la función de las proteínas.

Medicina:

Desarrollo de fármacos: El compuesto se utiliza en la síntesis de fármacos basados en péptidos, proporcionando estabilidad y selectividad en el diseño de fármacos.

Industria:

Ciencia de materiales: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la biocompatibilidad y la estabilidad.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry:

Peptide Synthesis: The compound is widely used as a protecting group for amino acids in peptide synthesis, allowing for selective deprotection and coupling reactions.

Biology:

Protein Engineering: It is used in the synthesis of modified peptides and proteins for studying protein structure and function.

Medicine:

Drug Development: The compound is used in the synthesis of peptide-based drugs, providing stability and selectivity in drug design.

Industry:

Material Science: It is used in the development of novel materials with specific properties, such as biocompatibility and stability.

Mecanismo De Acción

El mecanismo de acción del ácido (2R,4R)-1-(9H-fluoren-9-ilmetoxocarbonil)-4-fenoxipirrolidina-2-carboxílico se basa principalmente en su función como grupo protector en la síntesis de péptidos. El grupo Fmoc protege el grupo amino de los aminoácidos, evitando reacciones no deseadas durante la elongación de la cadena peptídica. El grupo fenoxi y el anillo de pirrolidina proporcionan estabilidad y especificidad adicionales en el proceso de síntesis. El compuesto se elimina selectivamente en condiciones básicas suaves, lo que permite la liberación controlada del aminoácido protegido.

Comparación Con Compuestos Similares

Compuestos similares:

- Ácido (2R,4S)-1-(9H-fluoren-9-ilmetoxocarbonil)-4-hidroxipirrolidina-2-carboxílico

- N-[(9H-Fluoren-9-ilmetox)carbonil]-2-metoxifenilalanina-L

Comparación:

- El ácido (2R,4R)-1-(9H-fluoren-9-ilmetoxocarbonil)-4-fenoxipirrolidina-2-carboxílico es único debido a la presencia del grupo fenoxi, que proporciona estabilidad y especificidad adicionales en las reacciones.

- El ácido (2R,4S)-1-(9H-fluoren-9-ilmetoxocarbonil)-4-hidroxipirrolidina-2-carboxílico tiene un grupo hidroxilo en lugar de un grupo fenoxi, lo que lleva a una reactividad y aplicaciones diferentes.

- La N-[(9H-Fluoren-9-ilmetox)carbonil]-2-metoxifenilalanina-L contiene un grupo metoxi, que afecta a su solubilidad y reactividad en comparación con el grupo fenoxi.

Este artículo detallado proporciona una visión general completa del ácido (2R,4R)-1-(9H-fluoren-9-ilmetoxocarbonil)-4-fenoxipirrolidina-2-carboxílico, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares

Propiedades

Fórmula molecular |

C26H23NO5 |

|---|---|

Peso molecular |

429.5 g/mol |

Nombre IUPAC |

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C26H23NO5/c28-25(29)24-14-18(32-17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24-/m1/s1 |

Clave InChI |

DGFDLAYDYAXDTJ-HOYKHHGWSA-N |

SMILES isomérico |

C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 |

SMILES canónico |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3-(piperidin-4-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11816275.png)

![rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11816281.png)

![(S)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11816291.png)

![[2,3'-Bipyridin]-6-ylmethanamine](/img/structure/B11816347.png)